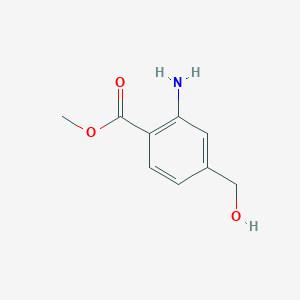
Methyl 2-amino-4-(hydroxymethyl)benzoate
概要
説明
“Methyl 2-amino-4-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by its IUPAC name, methyl 2-amino-4-(hydroxymethyl)benzoate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(hydroxymethyl)benzoate” can be represented by the InChI code: 1S/C9H11NO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5,10H2,1H3 . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(hydroxymethyl)benzoate” has a molecular weight of 181.19 . The compound is soluble in chloroform, forming a clear, colorless to faint yellow or tan solution . The melting point is between 47-50 °C .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-amino-4-(hydroxymethyl)benzoate, also known as Benzoic acid, 2-amino-4-(hydroxymethyl)-, methyl ester:
Pharmaceutical Development
Methyl 2-amino-4-(hydroxymethyl)benzoate is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block in the creation of drugs aimed at treating a range of conditions, including anti-inflammatory and antimicrobial agents . Researchers explore its potential in developing new medications with improved efficacy and reduced side effects.
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. Its functional groups make it a versatile reagent in the preparation of more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals, agrochemicals, and dyes .
Biochemical Research
In biochemical research, Methyl 2-amino-4-(hydroxymethyl)benzoate is used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological substrates, making it useful in the investigation of enzyme kinetics and the development of enzyme inhibitors .
Material Science
The compound is also explored in material science for its potential applications in the development of new materials. Its chemical properties make it suitable for use in the synthesis of polymers and other advanced materials with specific desired properties, such as enhanced durability or conductivity .
Analytical Chemistry
In analytical chemistry, Methyl 2-amino-4-(hydroxymethyl)benzoate is used as a standard or reference material. Its well-defined chemical properties allow it to be used in the calibration of analytical instruments and in the validation of analytical methods, ensuring accuracy and reliability in chemical analysis .
Agricultural Chemistry
The compound finds applications in agricultural chemistry, particularly in the development of new agrochemicals. Its role in the synthesis of herbicides, pesticides, and fungicides is crucial for improving crop protection and yield. Researchers are continually exploring its potential to create more effective and environmentally friendly agricultural chemicals .
Cosmetic Industry
In the cosmetic industry, Methyl 2-amino-4-(hydroxymethyl)benzoate is investigated for its potential use in skincare and personal care products. Its antimicrobial properties make it a candidate for inclusion in formulations aimed at preserving product integrity and enhancing skin health .
Environmental Science
Environmental scientists study this compound for its potential impact on ecosystems and its role in pollution control. Its degradation pathways and interactions with environmental factors are analyzed to understand its behavior in natural settings and to develop strategies for mitigating its environmental impact .
These diverse applications highlight the versatility and importance of Methyl 2-amino-4-(hydroxymethyl)benzoate in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
“Methyl 2-amino-4-(hydroxymethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
作用機序
Methyl 2-amino-4-(hydroxymethyl)benzoate, also known as Benzoic acid, 2-amino-4-(hydroxymethyl)-, methyl ester, is a chemical compound with the molecular formula C9H11NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
特性
IUPAC Name |
methyl 2-amino-4-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHHQDCLHUMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345171 | |
| Record name | Methyl 2-amino-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133728-31-1 | |
| Record name | Methyl 2-amino-4-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


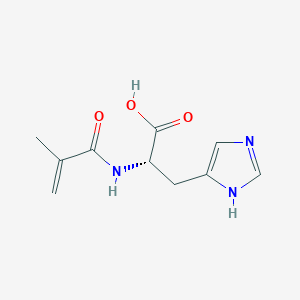

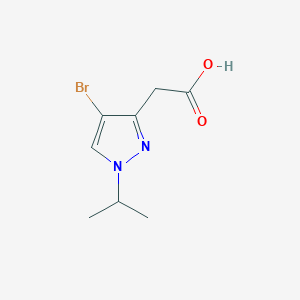

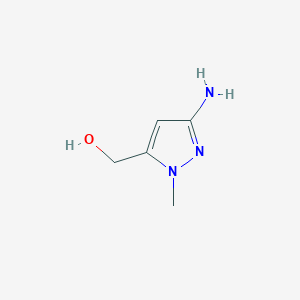


![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)
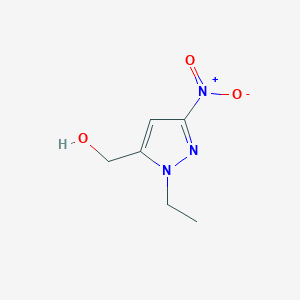
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
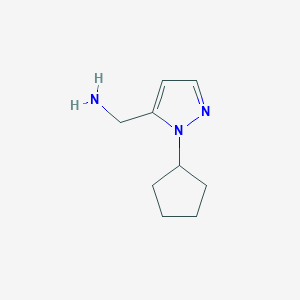
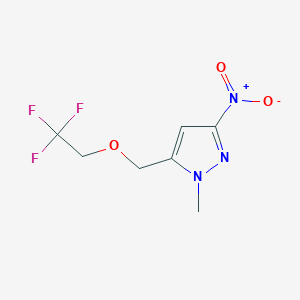
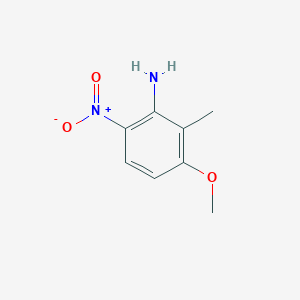
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)